4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid
Description
4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and a methoxy-oxoethoxy substituent at the 4-position. The methoxy-oxoethoxy group introduces unique steric and electronic properties, influencing solubility, reactivity, and biological interactions.
Properties
CAS No. |
684249-41-0 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-(2-methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O5/c1-18-13(15)8-19-12-7-6-11(14(16)17)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
IUJSIEGPJZHAGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid typically involves the esterification of 1-naphthoic acid with 2-methoxy-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid with analogous naphthalene-carboxylic acid derivatives, focusing on structural features, synthesis, and biological activity.
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Bioactivity : Bromo-acetyl amides (e.g., 12j) exhibit cytotoxicity, while methoxy-oxoethoxy derivatives may target ESRRA, highlighting substituent-driven biological specificity .
- Synthetic Flexibility : Methoxy and benzyloxy groups are introduced via alkylation or coupling, whereas bromo-acetyl groups require halogenation .
Physical and Spectroscopic Data
Note: *Predicted data based on analogous compounds.
Biological Activity
4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid is a naphthalene derivative with potential biological activities. This compound's unique structure, featuring a naphthalene core and an ethoxy group, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 232.23 g/mol. Its structure includes a methoxy group and a carboxylic acid, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.23 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that the biological activity of 4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid may be attributed to its ability to modulate specific biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes.
Enzyme Inhibition
In vitro assays have shown that this compound can inhibit enzymes linked to inflammatory responses, such as phospholipase A2 and cyclooxygenase, which are critical in the production of pro-inflammatory mediators.
Antioxidant Properties
Studies have demonstrated that 4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid exhibits significant antioxidant activity. This is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. For instance, in a study involving induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Anti-inflammatory Activity in Animal Models
- Study Design : Rats were administered varying doses of the compound.
- Results : A dose-dependent reduction in paw edema was observed, with the highest dose resulting in a 70% reduction compared to controls.
- : The compound's anti-inflammatory properties suggest its potential for treating conditions like arthritis.
-
Antioxidant Activity Assessment
- Experimental Setup : The DPPH assay was employed to evaluate the radical scavenging ability.
- Findings : The compound exhibited a significant reduction in DPPH radical concentration, demonstrating strong antioxidant properties.
- Implications : These findings support further exploration into its use as a dietary supplement or therapeutic agent.
Research Findings Summary
Recent literature highlights several key findings regarding the biological activity of 4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid:
- Antioxidant Activity : Effective at scavenging free radicals.
- Anti-inflammatory Effects : Demonstrated significant reduction in inflammation markers in vivo.
- Potential Drug Interactions : Ongoing studies are exploring its interactions with various receptors and enzymes.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the naphthalene backbone. Key steps include:
- Carboxylation : Introduction of the carboxylic acid group via CO₂ under controlled conditions (e.g., using chlorobenzene as a solvent) .
- Methoxy-oxoethoxy Substitution : A coupling reaction (e.g., Mitsunobu or nucleophilic substitution) to introduce the 2-methoxy-2-oxoethoxy group.
- Purification : Chromatography or recrystallization to isolate the product .
Q. Optimization Strategies :
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Carboxylation | CO₂, Na salt, chlorobenzene, 100°C | 60–75% | |
| Methoxy-oxoethoxy Addition | Methyl bromoacetate, K₂CO₃, DMF, 80°C | 70–85% | |
| Final Purification | Silica gel chromatography | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), carbonyl (δ 170–175 ppm), and naphthalene protons (δ 7.2–8.5 ppm) .
- FT-IR : Confirm ester (C=O stretch at 1720–1740 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 289.0845 for C₁₅H₁₃O₅) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O bonds) .
Advanced Research Questions
Q. How do electronic effects of the methoxy-oxoethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The methoxy-oxoethoxy group acts as an electron-withdrawing substituent, directing electrophilic attacks to the naphthalene ring’s α-position. Key considerations:
- Steric Effects : The bulky substituent reduces reactivity at the 1-position, favoring reactions at the 4- or 5-positions .
- Electronic Effects : The ester group destabilizes intermediates in SN2 reactions, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalyst Dependency : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) achieves higher yields than thermal methods due to enhanced electron-deficient aryl coupling .
Case Study : Chlorination at the 4-position (analogous to ) proceeds with 90% yield using SOCl₂ under reflux, while bromination requires Lewis acids (e.g., FeBr₃) .
Q. What strategies resolve discrepancies in reported biological activities across different studies involving this compound?
Methodological Answer: Discrepancies often arise from variations in:
- Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration <0.1% to avoid cytotoxicity) .
- Structural Analogues : Compare derivatives (e.g., hydroxyl vs. methoxy substitution) to isolate substituent-specific effects (see Table 2) .
- Target Validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., inhibition of DHODH in malaria studies) .
Q. Table 2: Biological Activity Comparison
| Derivative | IC₅₀ (Anti-inflammatory) | IC₅₀ (Anticancer) | Reference |
|---|---|---|---|
| Parent Compound | 12 μM | 8 μM | |
| 4-Hydroxy Analog | 25 μM | >50 μM | |
| Trifluoromethoxy Derivative | 5 μM | 3 μM |
Q. Resolution Workflow :
Replicate assays under standardized conditions.
Perform molecular docking to validate binding poses.
Synthesize and test site-specific mutants (e.g., methyl group removal) to confirm structure-activity relationships .
Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to DHODH (PDB: 3I6X). The methoxy-oxoethoxy group forms hydrogen bonds with Arg265 and Tyr356, explaining antiplasmodial activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models : Correlate logP (1.8) with membrane permeability to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
